molecular formula C16H13N3O3S2 B2484137 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide CAS No. 898421-71-1

3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2484137
CAS No.: 898421-71-1
M. Wt: 359.42
InChI Key: PKNALQPBVZSYEO-UHFFFAOYSA-N
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Description

3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group and a thiazole ring, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of benzenesulfonyl chloride with 2-aminothiazole in the presence of a base, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties. It is used in the development of new antimicrobial agents .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its ability to inhibit bacterial growth makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials.

Comparison with Similar Compounds

  • N-(1,3-thiazol-2-yl)benzamide
  • 3-fluoro-N-(1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)benzamide

Comparison: Compared to these similar compounds, 3-benzenesulfonamido-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the benzenesulfonamide group, which enhances its biological activity and chemical reactivity. This structural feature allows for more diverse applications in scientific research and industry .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-6-13(11-12)19-24(21,22)14-7-2-1-3-8-14/h1-11,19H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNALQPBVZSYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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